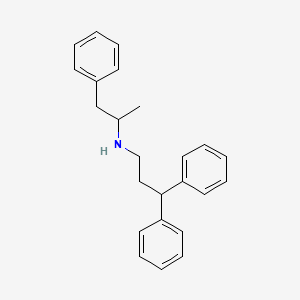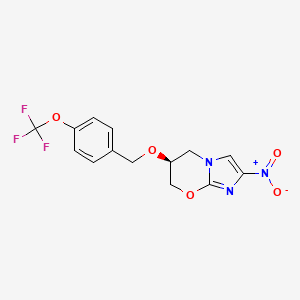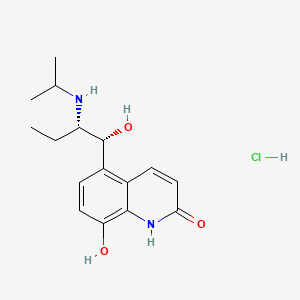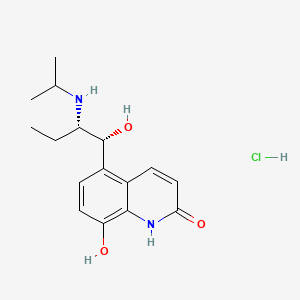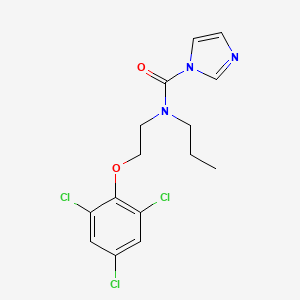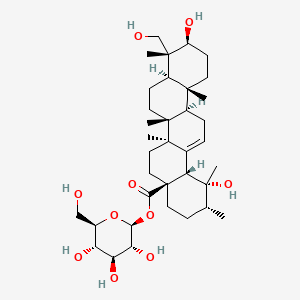
ペドゥンクロシド
説明
Pedunculoside is a triterpenoid saponin.
Pedunculoside is a natural product found in Rubus ellipticus var. obcordatus, Ilex excelsa, and other organisms with data available.
科学的研究の応用
心血管疾患の治療
ペドゥンクロシドは、様々なモチノキ属植物に由来するトリテルペンサポニンであり、心血管疾患の治療に有効な可能性を秘めている . しかし、臨床応用は、バイオアベイラビリティの低さ、迅速な排泄、およびロツンディック酸への広範な腸内代謝によって阻害されている .
薬物動態
ペドゥンクロシドの薬物動態を調査するため、研究が行われた。 その結果、ペドゥンクロシドは迅速に排泄され、半減期(t 1/2)は99.968 ± 18.284分、平均滞留時間(MRT)は48.598 ± 8.362分であった .
伝統的な中国医学(TCM)
ペドゥンクロシドは、九尾嬰(Jiubiying)と呼ばれる伝統的な中国医学(TCM)で、風邪や発熱、扁桃炎、喉の痛み、急性および慢性肝炎の治療に使用されるモチノキの成分である .
他のハーブエキス成分との相互作用
モチノキエキス(IRE)に含まれる他の共存成分は、ペドゥンクロシドの吸収を低下させる可能性があることが研究で明らかになった。 ペドゥンクロシドと他のハーブエキス成分との間の化合物間の相互作用は、ペドゥンクロシドの薬物動態を変化させる可能性がある .
クロマトグラフィー分離
ペドゥンクロシドは、島津LC-30A UFLCシステムで、アジレントZorbax Eclipse Plus C18、2.1 × 50 mm i.d.、3.5 μmカラムを使用して分離することができる .
作用機序
Target of Action
Pedunculoside is a naturally occurring triterpene glycoside derived from the bark of iron holly . It has been found to regulate PPAR-γ, CCAAT/Enhancer-binding Protein α (C/EBPα), and SREBP-1 expression . These targets play crucial roles in various biological processes, including inflammation, lipid metabolism, and cell proliferation.
Mode of Action
Pedunculoside interacts with its targets to exert its therapeutic effects. It downregulates the expression of EMT-related proteins through MAPK and Nrf2 pathways . This interaction results in decreased ROS production and inhibition of cell migration and invasion ability .
Biochemical Pathways
Pedunculoside affects several biochemical pathways. It modulates anti-inflammatory responses, inhibits oxidative stress, suppresses abnormal immune responses, and regulates signal transduction . It also inhibits the TNF-alpha-stimulated activation of p38 and extracellular signal-regulated kinase .
Result of Action
The molecular and cellular effects of pedunculoside’s action are significant. It has anti-inflammatory, anti-tumor, anti-viral, cholesterol-lowering, and blood-pressure-lowering effects . In addition, it has been shown to inhibit the pathological phenotypes of fibroblast-like synoviocytes and protect against collagen-induced arthritis .
Action Environment
The action, efficacy, and stability of pedunculoside can be influenced by various environmental factors. For instance, both pedunculoside and pedunculoside–βCDP exhibited the highest stability in simulated gastric fluid and simulated intestinal fluid but were readily metabolized when co-incubated with Bifidobacterium adolescentis and Bifidobacterium breve . This suggests that the gut microbiota may play a role in the metabolism and efficacy of pedunculoside.
生化学分析
Biochemical Properties
Pedunculoside plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as Bifidobacterium adolescentis and Bifidobacterium breve, where it is readily metabolized . These interactions suggest that pedunculoside may influence gut microbiota and intestinal metabolism. Additionally, pedunculoside has been found to interact with various biomolecules, enhancing its pharmacokinetic profile by increasing plasma exposure and reducing intestinal metabolism .
Cellular Effects
Pedunculoside exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, pedunculoside has shown therapeutic effects on myocardial infarction by modulating cellular functions and improving heart health . Its impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of pedunculoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pedunculoside has been found to form a water-soluble inclusion complex with beta-CD polymer, which enhances its stability and pharmacokinetic properties . This complex formation allows pedunculoside to exert its effects more efficiently at the molecular level, including enzyme inhibition and modulation of gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pedunculoside have been observed to change over time. Studies have shown that pedunculoside exhibits the highest stability in simulated gastric and intestinal fluids but is readily metabolized when co-incubated with specific gut bacteria . Long-term effects on cellular function have also been noted, with pedunculoside demonstrating potential therapeutic benefits over extended periods.
Dosage Effects in Animal Models
The effects of pedunculoside vary with different dosages in animal models. Research has indicated that pedunculoside has poor oral bioavailability, with only 3.37% being absorbed when administered orally . Its pharmacokinetic profile improves significantly when administered as a beta-CD polymer inclusion complex . High doses of pedunculoside may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Pedunculoside is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is rapidly distributed to tissues and metabolized, with studies highlighting its poor oral bioavailability and extensive intestinal metabolism . The formation of the beta-CD polymer inclusion complex has been shown to enhance its metabolic stability and reduce intestinal degradation .
Transport and Distribution
Pedunculoside is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The formation of the beta-CD polymer inclusion complex enhances its transport and distribution by increasing plasma exposure and reducing elimination . This improved pharmacokinetic profile allows pedunculoside to exert its therapeutic effects more effectively.
Subcellular Localization
The subcellular localization of pedunculoside is influenced by its interactions with targeting signals and post-translational modifications. The formation of the beta-CD polymer inclusion complex directs pedunculoside to specific compartments or organelles, enhancing its activity and function . This targeted localization allows pedunculoside to exert its effects at the subcellular level, including enzyme inhibition and modulation of gene expression.
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19-,21-,22-,23-,24+,25-,26+,27-,28-,29+,31+,32+,33-,34-,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPFJIXBULVPK-FBAXZNBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962647 | |
| Record name | 1-O-(3,19,23-Trihydroxy-28-oxours-12-en-28-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42719-32-4 | |
| Record name | 1-O-(3,19,23-Trihydroxy-28-oxours-12-en-28-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological effects of pedunculoside?
A1: Research suggests that pedunculoside possesses several pharmacological activities, including:
- Anti-inflammatory: Pedunculoside has demonstrated significant anti-inflammatory effects in both in vitro and in vivo studies. [, ] It can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α). [] In a mouse model of mastitis, pedunculoside attenuated inflammation by suppressing the AKT/NF-κB and MAPK signaling pathways. []
- Anti-arthritic: In a rat model of collagen-induced arthritis, pedunculoside significantly reduced synovial inflammation and bone destruction, suggesting its potential therapeutic value for rheumatoid arthritis. []
- Hypolipidemic: Studies have shown that pedunculoside exhibits cholesterol-lowering effects. [, ]
- Wound Healing: Pedunculoside has demonstrated potential in promoting oral ulcer healing in mice, possibly through the upregulation of STAT3 and Smad3 signaling pathways. []
Q2: How does pedunculoside interact with cellular targets to exert its effects?
A2: While the exact mechanisms of action are still under investigation, studies suggest pedunculoside interacts with specific signaling pathways:
- Inhibition of AKT Signaling: Pedunculoside has been shown to inhibit the phosphorylation of AKT protein by binding to its ASP-184 site, subsequently suppressing downstream pro-inflammatory pathways like NF-κB and MAPK. []
- Modulation of Hippo Pathway: Research indicates that pedunculoside can influence the Hippo pathway by targeting LATS2 mRNA, potentially contributing to its anticancer effects. []
- Upregulation of STAT3 and Smad3: Pedunculoside's ability to promote oral ulcer healing may be linked to its upregulation of STAT3 and Smad3 signaling pathways. []
Q3: What is the chemical structure of pedunculoside?
A: Pedunculoside is a triterpene saponin, meaning it consists of a triterpene aglycone (rotundic acid) attached to a sugar molecule (glucose). Its structure is characterized by a glucose ester of 3β, 19α, 23-trihydroxyurs-12-en-28-oic acid. [, ]
Q4: What are the molecular formula and weight of pedunculoside?
A: Pedunculoside has the molecular formula C42H66O13 and a molecular weight of 778.96 g/mol. [, ]
Q5: How is pedunculoside characterized using spectroscopic techniques?
A5: Various spectroscopic methods are employed for pedunculoside structural elucidation:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, respectively, helping to determine its structure. []
- Mass Spectrometry (MS): MS techniques, such as LC-MS/MS and ESI-MSn, are used to determine the molecular weight of pedunculoside and identify its fragments, aiding in structural confirmation and analyzing its metabolic profile. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy reveals the functional groups present in pedunculoside by analyzing its interactions with infrared light. []
Q6: How stable is pedunculoside under different conditions?
A6: Studies have investigated pedunculoside's stability in various environments:
- Simulated Gastric and Intestinal Fluids: Pedunculoside exhibits good stability in simulated gastric and intestinal fluids, suggesting its potential for oral administration. []
- Microbial Metabolism: While stable in simulated gut fluids, pedunculoside is readily metabolized by certain gut bacteria, such as Bifidobacterium adolescentis and Bifidobacterium breve, highlighting the role of gut microbiota in its pharmacokinetics. [, ]
- Temperature: Pedunculoside remains stable at room temperature for a limited time and exhibits improved stability when stored at -20°C. []
Q7: What are the common methods for extracting and purifying pedunculoside?
A7: Several methods have been explored for isolating pedunculoside from plant material:
- Solvent Extraction: Ethanol is commonly used for extracting pedunculoside from Ilex rotunda bark, with optimal conditions varying depending on the desired purity and yield. [, , , ]
- Crystallization: After extraction, pedunculoside can be further purified through crystallization techniques, often using solvents like water, ethanol, or methanol. [, , , ]
- Chromatographic Techniques: Various chromatographic methods, including macroporous resin chromatography, polyamide column chromatography, and high-speed counter-current chromatography (HSCCC), have been successfully employed for pedunculoside purification. [, , ]
Q8: Are there any formulation strategies to improve pedunculoside's solubility and bioavailability?
A: Yes, the development of a water-soluble inclusion complex using polymer β-cyclodextrin (CDP) has shown significant promise in enhancing pedunculoside's solubility and bioavailability. [] This complex demonstrated improved anti-inflammatory activity compared to free pedunculoside. []
Q9: What is known about the pharmacokinetics of pedunculoside?
A: Pedunculoside exhibits poor oral bioavailability, estimated to be around 3.37% in rats. [, ] This suggests that it might be poorly absorbed or extensively metabolized before reaching systemic circulation.
Q10: How is pedunculoside metabolized in the body?
A: LC-Q-TOF/MS-based studies have identified various metabolites of pedunculoside, suggesting that it undergoes extensive phase I and phase II metabolism, primarily in the liver. [] The gut microbiota also plays a significant role in its metabolism. [, ]
Q11: What is the role of gut microbiota in pedunculoside's pharmacokinetics?
A: Studies using pseudo-germ-free rat models (with suppressed gut microbiota) have shown that the absence of gut bacteria significantly reduces the systemic exposure of pedunculoside. [] This suggests that gut microbiota facilitates the absorption and potentially influences the metabolism of pedunculoside.
Q12: What analytical methods are used to quantify pedunculoside?
A12: Several methods have been developed for accurate quantification of pedunculoside:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with evaporative light scattering detection (ELSD) or UV detection, is commonly employed for analyzing pedunculoside in plant materials and biological samples. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for quantifying pedunculoside in complex matrices like plasma. [, , ] This method is valuable for pharmacokinetic studies.
Q13: How are the analytical methods for pedunculoside validated?
A13: Analytical methods for pedunculoside quantification undergo rigorous validation to ensure their reliability and accuracy. Key parameters assessed during method validation include:
- Linearity: The linear relationship between the analyte concentration and detector response over a defined range. [, , , ]
- Precision: The degree of agreement among individual test results under prescribed conditions (intra-day and inter-day precision). [, , , , ]
- Accuracy: The closeness of the measured value to the true value. [, , , ]
- Recovery: The efficiency of extracting the analyte from the sample matrix. [, ]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. [, , , , ]
Q14: What is the safety profile of pedunculoside?
A: While preclinical studies using a water-soluble inclusion complex of pedunculoside (PE–CDP) indicated good tolerability in single-dose administrations, [] more comprehensive toxicity studies are needed to fully assess the safety profile of pedunculoside for long-term use in humans.
Q15: What are the potential future applications of pedunculoside?
A15: Pedunculoside's diverse pharmacological activities warrant further investigation for potential therapeutic applications:
- Inflammatory Diseases: Its potent anti-inflammatory effects make it a promising candidate for conditions like rheumatoid arthritis, inflammatory bowel disease, and mastitis. [, , ]
- Metabolic Disorders: Pedunculoside's hypolipidemic properties suggest potential for managing dyslipidemia and related cardiovascular risks. [, ]
- Wound Healing: Its ability to promote oral ulcer healing suggests potential applications in wound management and tissue regeneration. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


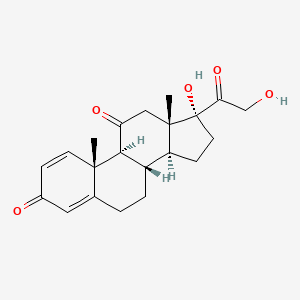
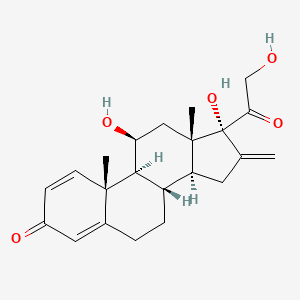
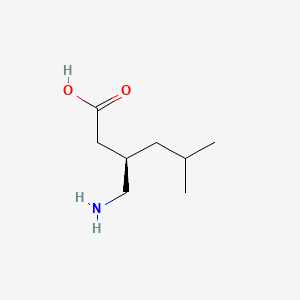
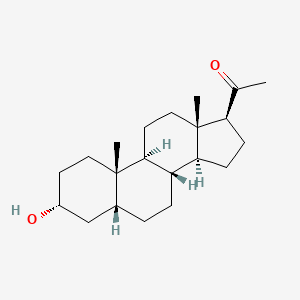
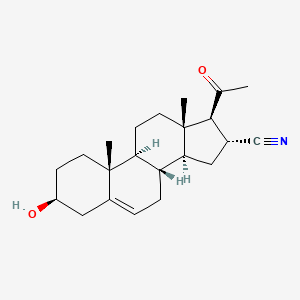
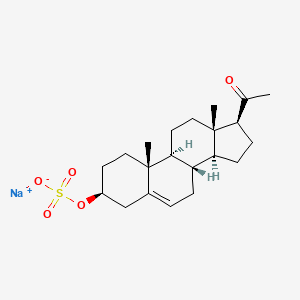
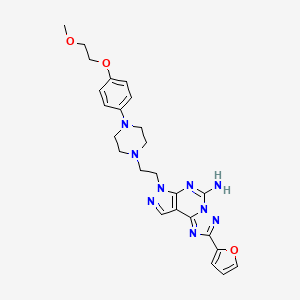

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
